molecular formula C64H91N17O15 B3029466 Acetyl-Angiotensin I CAS No. 67509-13-1

Acetyl-Angiotensin I

Katalognummer B3029466
CAS-Nummer: 67509-13-1
Molekulargewicht: 1338.5 g/mol
InChI-Schlüssel: KOSZKCRGEYWALO-VNDBICACSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetyl-Angiotensin I is a derivative of Angiotensin I. Angiotensin I is a peptide hormone that causes vasoconstriction and an increase in blood pressure. It is part of the renin–angiotensin system, which regulates blood pressure . Angiotensin I is inactive and is split by angiotensin-converting enzyme (ACE) in your lungs and kidneys to form angiotensin II, an active hormone .


Synthesis Analysis

Angiotensin-I converting enzyme (ACE) has an essential role in the regulation of blood pressure and electrolyte fluid homeostasis. It is a zinc protease that cleaves angiotensin-I (AngI), bradykinin, and a broad range of other signaling peptides .


Molecular Structure Analysis

The enzyme activity of ACE is provided by two homologous domains (N- and C-), which display clear differences in substrate specificities and chloride activation . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .


Chemical Reactions Analysis

ACE inhibitors reduce the activity of the renin–angiotensin–aldosterone system (RAAS) as the primary etiologic (causal) event in the development of hypertension in people with diabetes mellitus, as part of the insulin-resistance syndrome or as a manifestation of renal disease . ACE inhibitors work by causing relaxation of blood vessels as well as a decrease in blood volume, which leads to lower blood pressure and decreased oxygen demand from the heart .


Physical And Chemical Properties Analysis

The secondary structures of the three inhibitor-protein complexes did not change significantly; root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent-accessible surface area (SASA) values of Leu-Ile-Val-Thr (LIVT)-ACE complexes were significantly higher than that of other systems .

Wissenschaftliche Forschungsanwendungen

ACE Inhibition and Cardiovascular Disease

Acetyl-Angiotensin I (Ac-SDKP) plays a critical role in the regulation of blood pressure and electrolyte homeostasis, primarily through its interaction with Angiotensin-I converting enzyme (ACE). This interaction is crucial for the treatment of cardiovascular diseases. The tetrapeptide Ac-SDKP, processed exclusively by ACE, has emerged as a potent antifibrotic agent and a negative regulator of hematopoietic stem cell differentiation, highlighting its significance in cardiovascular health and disease management (Masuyer et al., 2015).

Renin-Angiotensin System and Hypertension

The Renin-Angiotensin System (RAS), wherein ACE converts angiotensin I into angiotensin II, a vasoconstrictor, is a primary factor in hypertension management. The ACE2 enzyme, an ACE homologue, counterbalances the detrimental effect of elevated ACE by cleaving Ang II into Ang (1–7), thus mitigating hypertension and related disorders. This indicates the crucial role of ACE and its inhibitors in hypertension treatment and prevention (Wu et al., 2017).

Role in COVID-19 and SARS-CoV-2 Infections

ACE2, as a receptor for SARS-CoV-2, demonstrates the broader implications of ACE and its inhibitors beyond cardiovascular health. ACE2 plays a significant physiological role across various organs and systems, including its protective functions in pathologies with acute and chronic inflammation. ACE2 downregulation by SARS-CoV-2 spike protein leads to overactivation of Ang II/AT1R axis, which might explain the multiorgan dysfunction in COVID-19 patients (Banu et al., 2020).

Impact on Neurodegenerative Disorders

ACE inhibitors, primarily used for cardiovascular disorders, have shown implications in neurodegenerative diseases such as dementia, Alzheimer's disease, Parkinson's disease, and others. This suggests that ACE and its inhibitors may hold potential for future treatments in neurological disorders, providing a new perspective on the therapeutic applications of ACE inhibitors beyond their cardiovascular actions (Kaur et al., 2015).

Potential in Antihypertensive Treatment

Research on peptides from various sources, including fish and soybean, has identified ACE inhibitory peptides with significant potential in antihypertensive treatment. These peptides interact with ACE to inhibit its activity, demonstrating a promising approach to hypertension management through food-derived peptides and their functional utilization (Ramlal et al., 2022).

Zukünftige Richtungen

The inhibition of human angiotensin I converting enzyme (ACE) has been regarded as a promising approach for the treatment of hypertension . Despite research attempts over many years, our understanding of the mechanisms of activation and inhibition of ACE is still far from complete . Future research could focus on these areas to develop more effective treatments for hypertension and other cardiovascular diseases .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H91N17O15/c1-8-36(6)53(80-58(90)45(26-39-18-20-42(83)21-19-39)76-60(92)52(35(4)5)79-54(86)43(16-12-22-69-64(65)66)73-57(89)47(29-51(84)85)72-37(7)82)61(93)77-48(28-41-31-68-33-71-41)62(94)81-23-13-17-50(81)59(91)75-44(25-38-14-10-9-11-15-38)55(87)74-46(27-40-30-67-32-70-40)56(88)78-49(63(95)96)24-34(2)3/h9-11,14-15,18-21,30-36,43-50,52-53,83H,8,12-13,16-17,22-29H2,1-7H3,(H,67,70)(H,68,71)(H,72,82)(H,73,89)(H,74,87)(H,75,91)(H,76,92)(H,77,93)(H,78,88)(H,79,86)(H,80,90)(H,84,85)(H,95,96)(H4,65,66,69)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSZKCRGEYWALO-VNDBICACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H91N17O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-Angiotensin I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-Angiotensin I
Reactant of Route 2
Acetyl-Angiotensin I
Reactant of Route 3
Acetyl-Angiotensin I
Reactant of Route 4
Acetyl-Angiotensin I
Reactant of Route 5
Acetyl-Angiotensin I
Reactant of Route 6
Acetyl-Angiotensin I

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.